molecular formula C25H34N4O5S2 B2737139 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-77-1

6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2737139
CAS No.: 449769-77-1
M. Wt: 534.69
InChI Key: VTWAMPCCZFELDB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine carboxamide family, characterized by a bicyclic thienopyridine core substituted with diverse functional groups. Its structure includes:

  • A 6-acetyl group on the tetrahydrothienopyridine ring.
  • A 4-(N,N-diisobutylsulfamoyl)benzamido moiety at position 2.
  • A carboxamide group at position 3.

The diisobutylsulfamoyl group, in particular, contributes to steric bulk and lipophilicity, distinguishing it from analogs with smaller substituents .

Properties

IUPAC Name

6-acetyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O5S2/c1-15(2)12-29(13-16(3)4)36(33,34)19-8-6-18(7-9-19)24(32)27-25-22(23(26)31)20-10-11-28(17(5)30)14-21(20)35-25/h6-9,15-16H,10-14H2,1-5H3,(H2,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWAMPCCZFELDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound belonging to the class of tetrahydrothienopyridines. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is C23H30N4O5S2. The structure includes a thieno[2,3-c]pyridine core with various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H30N4O5S2
Molecular Weight482.64 g/mol
CAS Number[Not specified]
SolubilitySoluble in DMSO

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit significant anti-inflammatory effects. A study by demonstrated that certain derivatives could inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood. This suggests that 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide may share similar properties.

The precise mechanism of action for 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects by modulating key inflammatory pathways and inhibiting pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). Additionally, its structural components may interact with cellular targets involved in cancer progression.

Case Studies and Research Findings

  • Inhibition of TNF-α Production : In a study evaluating various tetrahydrothieno derivatives, it was found that certain modifications led to enhanced inhibition of TNF-α production in LPS-stimulated models . This points towards a potential therapeutic application for inflammatory diseases.
  • Cytotoxicity Against Cancer Cell Lines : Preliminary data from related compounds indicate that modifications to the thienopyridine structure can yield cytotoxic effects against breast and lung cancer cell lines. While specific data on this compound is sparse, the trends observed suggest further investigation is warranted.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the tetrahydrothieno[2,3-c]pyridine carboxamide scaffold but differ in substituents:

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight Key References
Target Compound 6-Acetyl; 4-(N,N-diisobutylsulfamoyl)benzamido C₃₁H₄₃N₅O₅S₂ 661.89 g/mol
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide 6-Methyl; 4-(N,N-dimethylsulfamoyl)benzamido; N-methyl carboxamide C₂₁H₂₆N₄O₄S₂ 474.59 g/mol
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 6-Methyl; 4-methoxyphenyl carboxamide; (E)-4-methylphenylmethyleneamino C₂₄H₂₇N₃O₂S 421.56 g/mol
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 6-Benzodioxinyl; 2-methoxy; dimethylaminomethylphenylamine C₂₃H₂₅N₃O₃ 391.46 g/mol
Key Observations:

Substituent Bulk : The target compound’s diisobutylsulfamoyl group introduces greater steric hindrance compared to dimethylsulfamoyl () or methoxyphenyl groups (). This may reduce solubility but enhance membrane permeability .

Hydrogen Bonding : The carboxamide group in all analogs enables hydrogen bonding, but the diisobutylsulfamoyl moiety may sterically hinder interactions with biological targets compared to smaller substituents .

Physicochemical and Spectroscopic Comparisons

NMR Profiling (Based on )
  • Chemical Shift Variations :
    • The acetyl group in the target compound would cause distinct downfield shifts in the C-6 region compared to methyl or benzodioxinyl analogs.
    • The diisobutylsulfamoyl group would produce unique splitting patterns in the aromatic region (e.g., para-substituted benzene) versus dimethylsulfamoyl analogs .
Lipophilicity and Solubility
  • LogP Predictions :
    • The target compound (LogP ~4.5–5.0) is more lipophilic than analogs with polar groups (e.g., methoxy: LogP ~2.5–3.0) due to its hydrophobic diisobutyl chains .
    • This high lipophilicity may limit aqueous solubility but improve blood-brain barrier penetration.

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